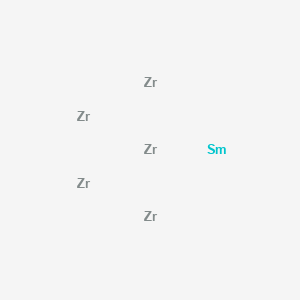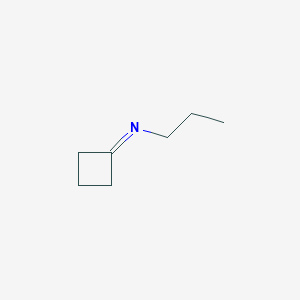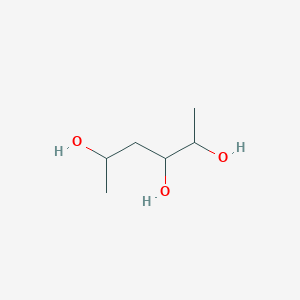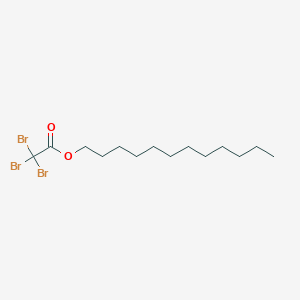
1H-Indole, 2,2',2''-methylidynetris[1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Métodos De Preparación
The synthesis of 1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- involves several synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often utilize palladium-catalyzed intramolecular oxidative coupling, which allows for the efficient synthesis of functionalized indole derivatives .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- involves its interaction with various molecular targets and pathways. The indole ring’s nitrogen atom contributes to its basic properties, allowing it to interact with biological receptors and enzymes. This interaction can modulate cell signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- can be compared with other indole derivatives such as:
1H-Indole, 2,3-dimethyl-: This compound has similar structural features but differs in its substitution pattern, leading to distinct chemical and biological properties.
1H-Indole, 2,3-dihydro-1-methyl-: This derivative is a reduced form of indole, exhibiting different reactivity and applications.
1H-Indole, 1,2-dimethyl-: Another closely related compound with unique substitution patterns and properties.
Propiedades
Número CAS |
91455-02-6 |
|---|---|
Fórmula molecular |
C31H31N3 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-[bis(1,3-dimethylindol-2-yl)methyl]-1,3-dimethylindole |
InChI |
InChI=1S/C31H31N3/c1-19-22-13-7-10-16-25(22)32(4)29(19)28(30-20(2)23-14-8-11-17-26(23)33(30)5)31-21(3)24-15-9-12-18-27(24)34(31)6/h7-18,28H,1-6H3 |
Clave InChI |
XUMXXPFHTPSNGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)C)C(C3=C(C4=CC=CC=C4N3C)C)C5=C(C6=CC=CC=C6N5C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)



![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)




![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
